molecular formula C18H25NO4 B142267 Oxymethylatropine CAS No. 2515-36-8

Oxymethylatropine

Cat. No.: B142267
CAS No.: 2515-36-8
M. Wt: 319.4 g/mol
InChI Key: ICTCLIOSQZBOFS-XYPWUTKMSA-N
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Description

α-Hydroxymethyl atropine is a byproduct in the synthesis of atropine. It reduces acetylcholine-induced contractile activity of isolated rat intestine when used at a concentration of 0.025 ng/ml.

Scientific Research Applications

Antihypoxic Properties

Oxymethyluracil, a derivative similar to Oxymethylatropine, has shown potential antihypoxic properties, particularly in a model of acute histotoxic hypoxia. The study involved assessing the lifespan of mice subjected to histotoxic hypoxia conditions and found that the compound significantly increased the lifespan at a specific dosage, indicating its potential as an antihypoxic agent. However, further research on different hypoxia models is necessary for a comprehensive understanding of its antihypoxic properties (Repina et al., 2022).

Interaction with Human Serum Albumin

A study on the interaction between Oxymetholone, a structurally related compound to this compound, and human serum albumin (HSA) provided insights into the binding mechanisms of similar compounds. The study used spectroscopic methods and molecular docking to understand the interaction, revealing that Oxymetholone notably quenched the intrinsic fluorescence of HSA, suggesting a strong interaction between the two. The findings are significant in understanding the transport and distribution of similar compounds in the human body (Madrakian et al., 2014).

Role in Organophosphate Poisoning Treatment

Oximes, a class of compounds including this compound, have been used in the treatment of organophosphate poisoning, although their efficacy varies based on the specific organophosphate involved. Research has indicated that these compounds can be effective, but their broad-spectrum efficiency and the chemical diversity of organophosphates pose challenges in determining definitive treatment outcomes (Worek et al., 2016).

Pharmacokinetics and Pharmacodynamics in Treatment

The pharmacokinetics and pharmacodynamics of oximes, including this compound, are crucial in their use as antidotes for organophosphate poisoning. Understanding the extent to which these compounds penetrate the blood-brain barrier and their ability to reactivate phosphorylated acetylcholinesterase is vital for effective treatment. Research suggests that oximes have limited penetration through the blood-brain barrier, indicating that their protective effects in the brain may be partial and dependent on mechanisms other than acetylcholinesterase reactivation (Voicu et al., 2010).

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-(hydroxymethyl)-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-19-14-7-8-15(19)10-16(9-14)23-17(22)18(11-20,12-21)13-5-3-2-4-6-13/h2-6,14-16,20-21H,7-12H2,1H3/t14-,15+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTCLIOSQZBOFS-XYPWUTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2515-36-8
Record name Benzeneacetic acid, alpha,alpha-bis(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-ylester, endo-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002515368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxymethylatropine
Reactant of Route 2
Oxymethylatropine
Reactant of Route 3
Oxymethylatropine
Reactant of Route 4
Oxymethylatropine
Reactant of Route 5
Oxymethylatropine
Reactant of Route 6
Oxymethylatropine

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